

Protocol for Solid-Phase Synthesis of Apelin-12 Acetate

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Compound of Interest

Compound Name: *Apelin-12 acetate*

Cat. No.: *B15494773*

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Introduction

Apelin-12 is a small, endogenous peptide that acts as a ligand for the G protein-coupled receptor APJ. The apelin/APJ system is implicated in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism, making it a significant target for drug discovery and development.^{[1][2]} This document provides a detailed protocol for the chemical synthesis of **Apelin-12 acetate** using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and characterization.

Materials and Reagents

Solid-Phase Peptide Synthesis

Reagent	Supplier	Grade
Rink Amide MBHA resin (0.54 mmol/g)	Commercial Supplier	Synthesis Grade
Fmoc-Phe-OH	Commercial Supplier	Synthesis Grade
Fmoc-Pro-OH	Commercial Supplier	Synthesis Grade
Fmoc-Met-OH	Commercial Supplier	Synthesis Grade
Fmoc-Gly-OH	Commercial Supplier	Synthesis Grade
Fmoc-Lys(Boc)-OH	Commercial Supplier	Synthesis Grade
Fmoc-His(Trt)-OH	Commercial Supplier	Synthesis Grade
Fmoc-Ser(tBu)-OH	Commercial Supplier	Synthesis Grade
Fmoc-Leu-OH	Commercial Supplier	Synthesis Grade
Fmoc-Arg(Pbf)-OH	Commercial Supplier	Synthesis Grade
N,N-Dimethylformamide (DMF)	Commercial Supplier	Peptide Synthesis Grade
Dichloromethane (DCM)	Commercial Supplier	ACS Grade
Piperidine	Commercial Supplier	ACS Grade
N,N'-Diisopropylethylamine (DIPEA)	Commercial Supplier	Peptide Synthesis Grade
HBTU (HBTU)	Commercial Supplier	Peptide Synthesis Grade
HOBt (HOBt)	Commercial Supplier	Peptide Synthesis Grade

Cleavage and Purification

Reagent	Supplier	Grade
Trifluoroacetic acid (TFA)	Commercial Supplier	Reagent Grade
Triisopropylsilane (TIS)	Commercial Supplier	Reagent Grade
1,2-Ethanedithiol (EDT)	Commercial Supplier	Reagent Grade
Diethyl ether	Commercial Supplier	ACS Grade, anhydrous
Acetonitrile (ACN)	Commercial Supplier	HPLC Grade
Water	In-house	Deionized, 18 MΩ·cm

Experimental Protocols

Solid-Phase Synthesis of Apelin-12

The synthesis of Apelin-12 (Sequence: Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe) is performed on a Rink Amide resin to yield a C-terminally amidated peptide. The process involves sequential deprotection of the Fmoc group and coupling of the corresponding Fmoc-protected amino acid.

1. Resin Preparation:

- Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.

3. Amino Acid Coupling:

- In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to the resin loading capacity) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.

- Add DIPEA (8 equivalents) to the activation mixture and allow it to react for 5 minutes.
- Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
- Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

4. Chain Elongation:

- Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the Apelin-12 sequence, starting from the C-terminal Phenylalanine and proceeding to the N-terminal Arginine. The side-chain protecting groups used are Pbf for Arginine, Boc for Lysine, Trt for Histidine, and tBu for Serine.

Table 1: Amino Acid Sequence and Protecting Groups for Apelin-12 Synthesis

Position	Amino Acid	Side-Chain Protecting Group
1	Arg	Pbf
2	Pro	None
3	Arg	Pbf
4	Leu	None
5	Ser	tBu
6	His	Trt
7	Lys	Boc
8	Gly	None
9	Pro	None
10	Met	None
11	Pro	None
12	Phe	None

Cleavage and Deprotection

1. Resin Preparation for Cleavage:

- After the final coupling step, perform a final Fmoc deprotection.
- Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), and dry it under vacuum.

2. Cleavage from Resin and Side-Chain Deprotection:

- Prepare a cleavage cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5 v/v/v/v).[3]
- Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[4]

3. Peptide Precipitation and Collection:

- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual cleavage reagents.
- Dry the crude peptide pellet under a stream of nitrogen.

Purification and Characterization

1. HPLC Purification:

- Dissolve the crude peptide in a minimal amount of Buffer A (see Table 2).
- Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
- Elute the peptide using a linear gradient of Buffer B (see Table 2). The specific gradient will need to be optimized but a general starting point is a linear gradient from 5% to 65% Buffer B

over 60 minutes.

- Monitor the elution profile at 220 nm and 280 nm.
- Collect the fractions containing the purified Apelin-12.

Table 2: HPLC Buffers

Buffer	Composition
Buffer A	0.1% TFA in Water
Buffer B	0.1% TFA in Acetonitrile

2. Lyophilization:

- Combine the pure fractions and lyophilize them to obtain the final **Apelin-12 acetate** as a white, fluffy powder.

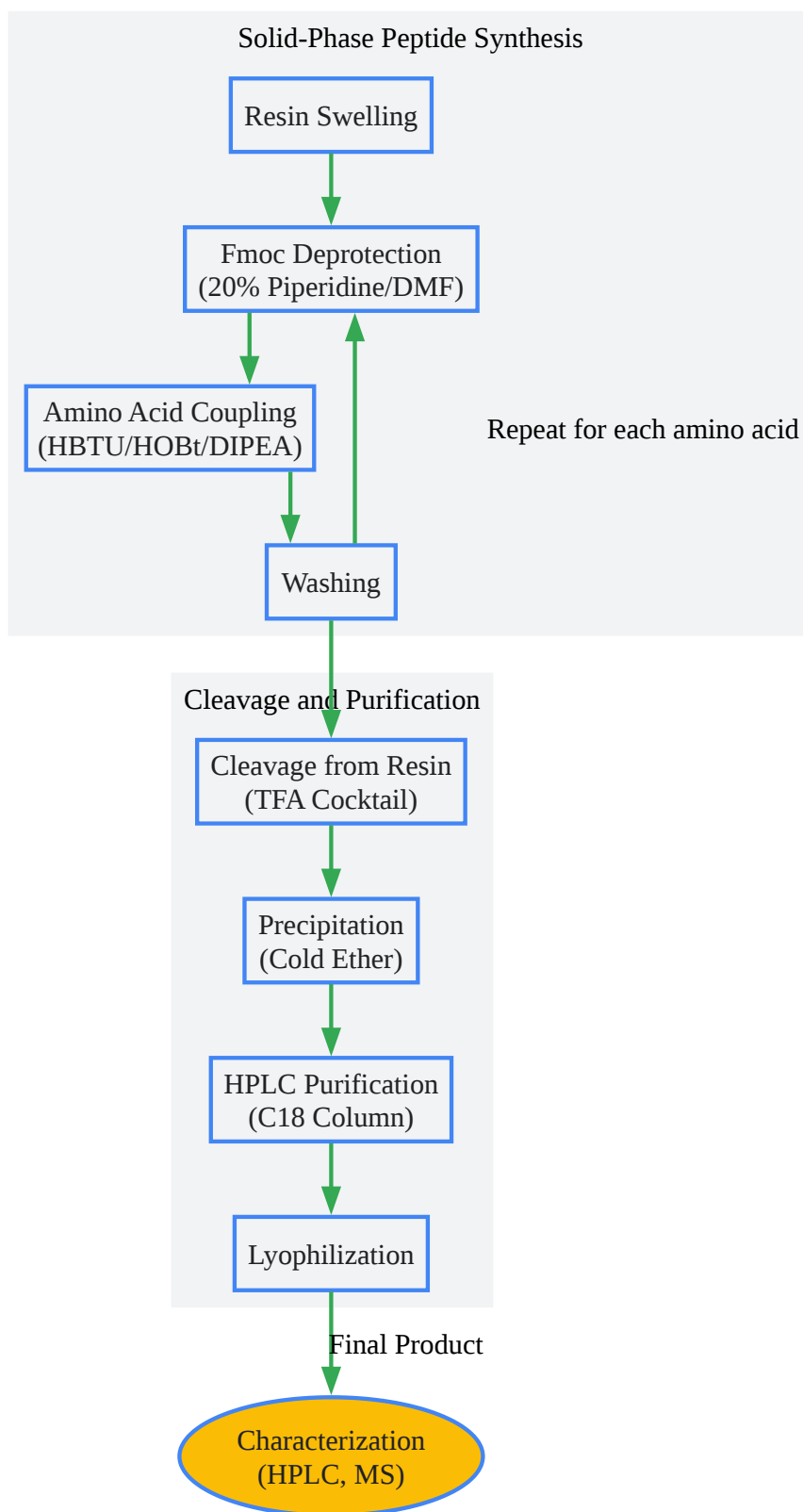
3. Characterization:

- Confirm the identity and purity of the synthesized peptide using analytical HPLC and mass spectrometry.

Table 3: Expected Quantitative Data for Apelin-12 Synthesis

Parameter	Expected Value
Crude Yield	70-90%
Purity after HPLC	>95%
Molecular Weight	Calculated: 1553.9 g/mol , Observed (ESI-MS): [M+H] ⁺ ≈ 1554.9 m/z

Experimental Workflow

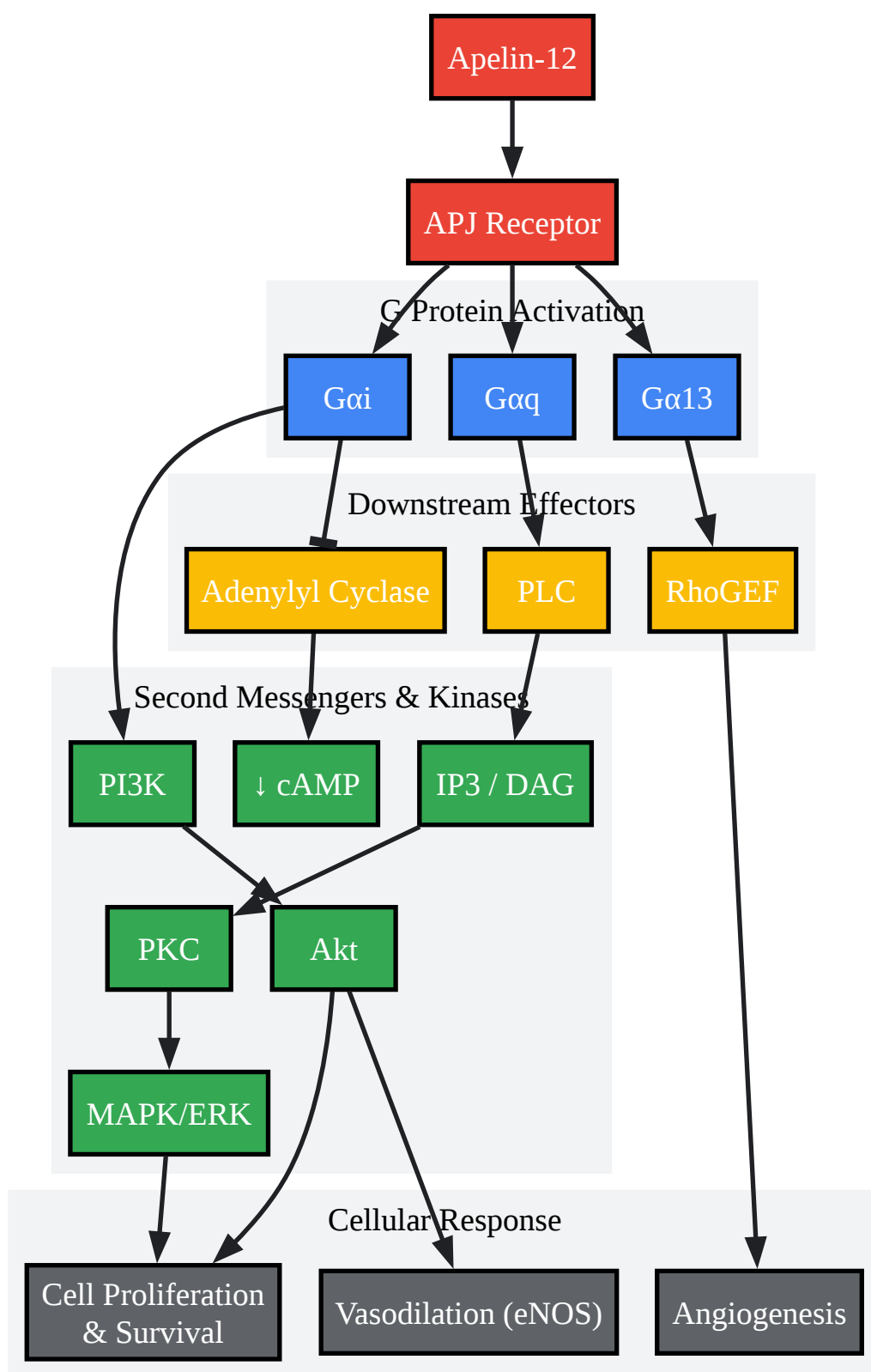


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Caption: Experimental workflow for the solid-phase synthesis of **Apelin-12 acetate**.

Apelin-12 Signaling Pathway

Apelin-12 binds to its receptor, APJ, which is a G protein-coupled receptor. This binding event triggers a cascade of intracellular signaling pathways that are dependent on the specific G protein subunits activated ($G_{\alpha i}$, $G_{\alpha q}$, and $G_{\alpha 13}$).^{[1][5]} These pathways ultimately regulate various cellular processes.



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Caption: Simplified signaling pathway of Apelin-12 via the APJ receptor.

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